O-CBZ-L-酪氨酸

描述

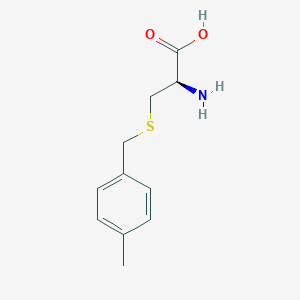

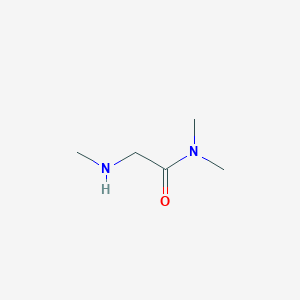

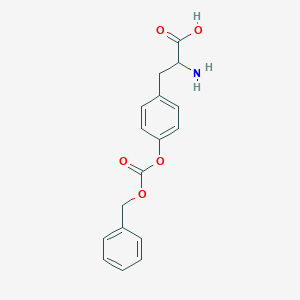

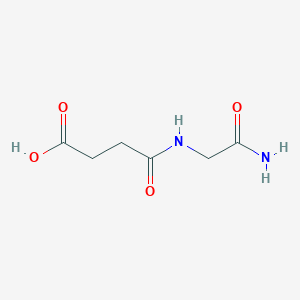

O-CBZ-L-Tyrosine, also known as O-Benzyloxycarbonyl-L-tyrosine, is a compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 . It is used to improve its biological efficiency in an animal model of multiple sclerosis .

Synthesis Analysis

The synthesis of O-CBZ-L-Tyrosine involves the use of bacterial tyrosinases . These enzymes are known to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .

Molecular Structure Analysis

The molecular structure of O-CBZ-L-Tyrosine is derived from L-Tyrosine, an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group .

Chemical Reactions Analysis

Tyrosinases, which are type-3 copper-containing monooxygenases, are known to catalyze two types of reactions: the o-hydroxylation of phenols to catechols (monophenolase activity) and subsequent oxidation of catechols to o-quinones (diphenolase activity) in the presence of molecular oxygen .

Physical And Chemical Properties Analysis

O-CBZ-L-Tyrosine is a solid compound with a melting point of >181°C (dec.) and a predicted boiling point of 510.2±50.0 °C . Its predicted density is 1.302±0.06 g/cm3 . It is slightly soluble in aqueous acid and DMSO when heated and sonicated .

科学研究应用

Enzyme-Catalyzed Derivatization

“O-CBZ-L-Tyrosine” can be used in enzyme-catalyzed reactions where its chiral α-amino group undergoes derivatization. This process is crucial in the synthesis of complex molecules with high enantiomeric purity, which is essential in pharmaceutical research .

Protein Bioconjugation

This compound may serve as a building block in protein bioconjugation techniques. These methods are vital for creating fluorescent biosensors and improving microscopy and flow cytometry technologies, which are instrumental in biological system investigations .

Organic Synthesis

In organic synthesis, “O-CBZ-L-Tyrosine” could be used as a substrate for bacterial tyrosinases, which are enzymes that catalyze the oxidation of phenols. These reactions are beneficial in creating various organic compounds under specific operational conditions like different pH levels and temperatures .

作用机制

Target of Action

O-CBZ-L-Tyrosine is a derivative of the amino acid tyrosine . Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in cells . It serves as a precursor for several important substances, including epinephrine, thyroid hormones, and melanin . The primary targets of O-CBZ-L-Tyrosine are likely to be the same enzymes and pathways that interact with tyrosine.

Mode of Action

Tyrosine can undergo several types of derivatizations, including deamination via l-amino acid deaminases (l-AADs), elimination catalyzed by tyrosine ammonia lyase (TAL), and α-amino shifting . O-CBZ-L-Tyrosine, having a carbobenzyloxy (CBZ) protecting group, might interact differently with these enzymes compared to tyrosine.

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is also a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

Tyrosine kinase inhibitors, which are structurally similar, are known to have moderate absorption rates after oral administration, with peak plasma concentrations occurring several hours post-dose . They are extensively distributed in human tissues, including tumour tissues, and are primarily eliminated by biotransformation . The excretion of unchanged tyrosine kinase inhibitors and their metabolites occurs predominantly in the faeces .

Result of Action

Tyrosine derivatives are known to produce a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols, which are commonly applied in the feed, pharmaceutical, and fine chemical industries .

Action Environment

Bacterial tyrosinases, which may interact with O-CBZ-L-Tyrosine, have been found to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .

安全和危害

O-CBZ-L-Tyrosine is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

未来方向

属性

IUPAC Name |

(2S)-2-amino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c18-15(16(19)20)10-12-6-8-14(9-7-12)23-17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTCGTXQJMMYLQ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-CBZ-L-Tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)